molecular formula C18H25NO5 B5639643 4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid

4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid

Cat. No. B5639643
M. Wt: 335.4 g/mol
InChI Key: XGAFAVGNPVXMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including ring-opening reactions, Boc-protection strategies, and acylation processes. For instance, related compounds are synthesized through ring-opening reactions of itaconic anhydride with aminoacetophenone, followed by characterization methods such as FT-IR, NMR, and X-ray diffraction to confirm the structure (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is extensively studied using spectroscopic techniques and computational methods. For example, FT-IR and NMR spectroscopy, alongside single crystal X-ray diffraction, provide insights into the compound's molecular structure, confirming the accuracy of synthesized compounds (Raju et al., 2015).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are assessed through various analyses like NBO, HOMO-LUMO, and MEP. These studies reveal the compound's stability, charge distribution, and possible interactions due to hyper-conjugative interaction and charge delocalization (Vanasundari et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Crystallography studies provide insights into the geometric parameters and the possibility of photocyclization, reflecting on the compound's stability and reactivity under light exposure (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Properties Analysis

Investigations into the compound's chemical properties, including its reactivity towards electrophilic attacks and stability in various environments, are conducted using techniques like ALIE mapping and Fukui function calculations. These analyses help predict reactive sites within the molecule and assess its stability in biological systems (Mary et al., 2017).

properties

IUPAC Name

4-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-23-14-6-5-13(11-15(14)24-2)18(9-3-4-10-18)12-19-16(20)7-8-17(21)22/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAFAVGNPVXMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.